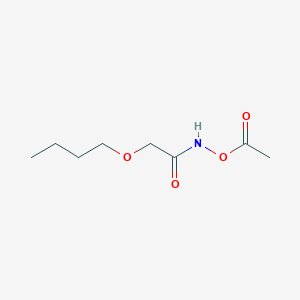![molecular formula C24H32N6O2S B13800382 N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include condensation reactions, where aldehydes or ketones react with amines to form imines, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms
科学研究应用
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the context of its application, such as its role in inhibiting microbial growth or inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
N-[(4-Dimethylaminophenyl)methylideneamino]carbamate: Shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications.
N-[(4-Dimethylaminophenyl)methylideneamino]acetamide: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C24H32N6O2S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H32N6O2S/c1-29(2)21-9-5-19(6-10-21)17-25-27-23(31)13-15-33-16-14-24(32)28-26-18-20-7-11-22(12-8-20)30(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChI 键 |
KRHLKMQLABSCQK-RPCRKUJJSA-N |
手性 SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
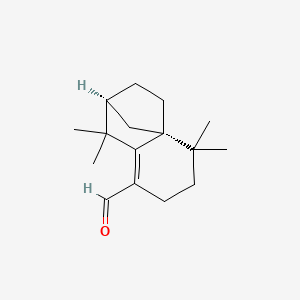

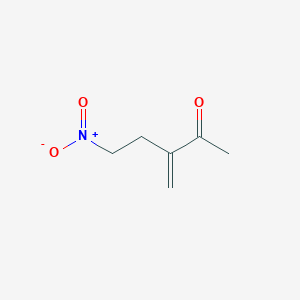


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)


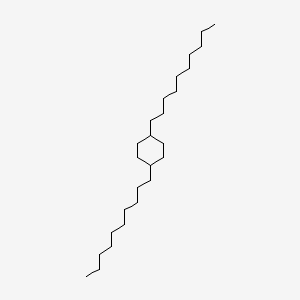
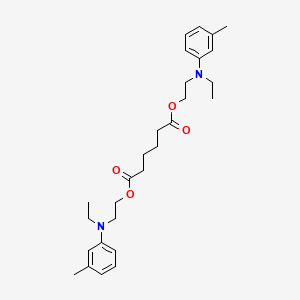
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
